2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione
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Description
2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Biological Activity
The compound 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to the compound in focus. Notably, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies:
- Pyrazoline Derivatives : A study published in Molecules indicated that certain pyrazoline hybrids exhibit selective cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values ranging from 3.96 to 4.38 μM . The mechanism involved cell cycle arrest and induction of apoptosis through inhibition of Topoisomerase II.
- Amino-Pyrazoles : Another investigation into aminopyrazole-based compounds found that derivatives displayed potent inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest . These findings suggest that similar mechanisms may be applicable to the triazine-pyrazole hybrid under review.
- Inhibition Studies : In a broader context, compounds with structural similarities have been shown to inhibit Aurora-A kinase and other targets critical for cancer cell proliferation . For instance, one derivative was reported to have an IC50 of 0.067 µM against Aurora-A kinase.
Other Pharmacological Effects
Beyond anticancer properties, triazine derivatives often exhibit anti-inflammatory and antioxidant activities:
- Anti-inflammatory Activity : Some studies suggest that triazine derivatives can modulate inflammatory pathways, although specific data on the compound remains limited.
- Antioxidant Activity : Research indicates that certain triazine compounds possess antioxidant properties, potentially offering protective effects against oxidative stress in cellular models .
Summary of Findings
Activity | Cell Line/Target | IC50 |
---|---|---|
Cytotoxicity | HepG2 | 3.96–4.38 μM |
Cytotoxicity | MCF-7 | 3.96–4.38 μM |
Tubulin Polymerization | Various Cancer Cell Lines | Low micromolar range |
Aurora-A Kinase Inhibition | Various Cancer Cell Lines | 0.067 µM |
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-9-15(10-8-14)25-18(11-12-22-25)19-20(27)24(2)21(28)26(23-19)16-5-4-6-17(13-16)29-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSXBQQHZLWDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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